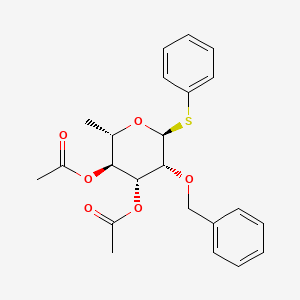

Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside typically involves the acetylation of rhamnopyranoside derivatives. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . The benzylation step involves the use of benzyl chloride in the presence of a base like sodium hydride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and acetyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for benzylation.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside is used in various scientific research applications, including:

Chemistry: As a reagent in glycosylation reactions and carbohydrate chemistry.

Biology: In studies involving glycoproteins and glycolipids.

Industry: Used in the synthesis of complex organic molecules and as a building block in chemical manufacturing.

Mecanismo De Acción

The mechanism of action of Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside involves its interaction with specific molecular targets. The compound can act as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds. This process is crucial in the synthesis of glycoproteins and other glycoconjugates .

Comparación Con Compuestos Similares

Similar Compounds

Phenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside: Used in carbohydrate chemistry and glycosylation reactions.

1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: Another glycosyl donor used in similar applications.

Uniqueness

Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside is unique due to its specific acetylation and benzylation pattern, which provides distinct reactivity and stability compared to other glycosyl donors. This makes it particularly useful in specific glycosylation reactions and in the synthesis of complex glycoconjugates .

Actividad Biológica

Phenyl 3,4-Di-O-acetyl-alpha-O-benzyl-1-thio-alpha-L-rhamnopyranoside is a glycoside derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities , particularly its antimicrobial properties . This article explores the synthesis, biological activity, and research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves the acylation of L-rhamnose derivatives. The compound is synthesized through several steps, including protection of hydroxyl groups and subsequent acylation. For example, a study highlighted the preparation of rhamnopyranosides through the use of various acylating agents, yielding compounds with varying degrees of biological activity .

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against a range of microorganisms. The compound exhibits moderate inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacteria

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1 | Staphylococcus aureus | 12 |

| 2 | Escherichia coli | 10 |

| 3 | Bacillus subtilis | 15 |

| 4 | Pseudomonas aeruginosa | 8 |

In vitro studies have shown that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing weaker activity against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .

Antifungal Activity

The antifungal properties of the compound have also been assessed. It has shown moderate efficacy against fungal pathogens such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity

| Compound | Fungal Strain | Percentage Inhibition (%) |

|---|---|---|

| 1 | Candida albicans | 58.8 |

| 2 | Aspergillus niger | 40.0 |

These findings indicate that while the compound has potential as an antimicrobial agent, its effectiveness varies significantly between different types of pathogens .

Case Studies

A notable case study involved the evaluation of various rhamnopyranosides, including this compound, for their structural characteristics and biological efficacy. The study utilized density functional theory (DFT) to analyze conformational stability and predict antimicrobial effectiveness based on molecular structure. The results suggested that structural modifications could enhance biological activity by optimizing interactions with microbial targets .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of glycosides like this compound. Key findings include:

- Conformational Analysis : The conformational flexibility of the glycosidic bond plays a crucial role in determining biological activity.

- Acylation Effects : The presence of acetyl groups significantly influences the antimicrobial potency, suggesting that further modifications could lead to more effective derivatives .

- Comparative Studies : When compared to other glycosides, this compound demonstrated superior activity against specific bacterial strains, highlighting its potential as a lead compound for further drug development .

Propiedades

IUPAC Name |

[(2S,3S,4R,5R,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O6S/c1-15-20(28-16(2)24)21(29-17(3)25)22(26-14-18-10-6-4-7-11-18)23(27-15)30-19-12-8-5-9-13-19/h4-13,15,20-23H,14H2,1-3H3/t15-,20-,21+,22+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESKCJVZEVEFLO-JAGQFSKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676109 | |

| Record name | Phenyl 3,4-di-O-acetyl-2-O-benzyl-6-deoxy-1-thio-alpha-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849938-20-1 | |

| Record name | Phenyl 3,4-di-O-acetyl-2-O-benzyl-6-deoxy-1-thio-alpha-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.